1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride is a spirocyclic compound characterized by its unique diazaspiro ring structure and the presence of a benzyl group. The compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It has the molecular formula and a molecular weight of approximately 299.24 g/mol. The compound is primarily utilized as a building block in the synthesis of more complex molecules and has been studied for its biological activities and interactions with specific molecular targets.
The synthesis of 1-benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride typically involves several key steps:
This multi-step process allows for the selective modification of the diazaspiro framework while ensuring high yields and purity through controlled reaction conditions .
The molecular structure of 1-benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride can be described as follows:
The structural configuration allows for various conformations that may influence its chemical behavior and biological activity .
1-benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride can undergo several significant chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its properties for specific applications in research and industry .
The mechanism of action for 1-benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride involves its interaction with various molecular targets:
Research continues to elucidate the precise pathways and molecular interactions involved in its action, particularly in relation to its potential as a drug candidate .
The physical and chemical properties of 1-benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride include:
These properties are essential for determining the handling and application methods in laboratory settings .
The applications of 1-benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride span several scientific domains:
The 2,7-diazaspiro[4.4]nonane scaffold serves as a privileged structural motif in sigma receptor (S1R/S2R) ligand design due to its conformationally restricted geometry and dual nitrogen pharmacophores. This spirocyclic system enables three-dimensional structural diversity that enhances receptor binding specificity compared to planar bicyclic frameworks. Key design principles include:
Table 1: Impact of N1-Substituents on Sigma Receptor Affinity
N1-Substituent | S1R Ki (nM) | S2R Ki (nM) | Selectivity (S1R/S2R) |
---|---|---|---|
Benzyl | 2.7 ± 0.3 | 27 ± 2.1 | 10-fold |
Phenethyl | 3.5 ± 0.4 | 31 ± 3.0 | 8.9-fold |
3-Phenylpropyl | 6.8 ± 0.7 | 89 ± 7.5 | 13-fold |
Cyclohexylmethyl | 42 ± 4.2 | 310 ± 25 | 7.4-fold |
Data from binding assays of 2,7-diazaspiro[4.4]nonane derivatives [4] [3]
Buchwald–Hartwig amination enables direct arylation of the diazaspiro[4.4]nonane core, bypassing protection/deprotection sequences required in classical nucleophilic substitution. The methodology exhibits exceptional functional group tolerance and stereochemical integrity preservation:
$$\ce{\underset{\text{Boc-protected precursor}}{tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate} ->[\text{1) Pd2(dba)3/XPhos, ArX}\ \text{2) TFA/CH2Cl2}] \underset{\text{mono-arylated product}}{1-benzyl-4-aryl-1,7-diazaspiro[4.4]nonane}}$$
Table 2: Buchwald–Hartwig Reaction Conditions for Spirocyclic Cores
Aryl Halide | Ligand | Base | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
4-Bromopyridine | XPhos | Cs2CO3 | 110 | 88 | 99 |
3-Iodoanisole | DavePhos | KOtBu | 100 | 79 | 95 |
2-Bromothiazole | SPhos | NaOtBu | 90 | 82 | 97 |
Optimized conditions from patent syntheses [7] [3]
Hydrophobic group installation leverages electrophilic quenching of lithiated intermediates or transition metal-catalyzed couplings. The 1-benzyl group is typically introduced early to direct regioselectivity:
$$\ce{\underset{\text{Unsubstituted core}}{2,7-diazaspiro[4.4]nonane} ->[\text{1) Boc2O, CH2Cl2}\ \text{2) NaHMDS, BrCH2Ph}] \underset{\text{1-Benzyl derivative}}{1-benzyl-2,7-diazaspiro[4.4]nonane}}$$
Chiral diazaspiro[4.4]nonanes exhibit stereospecific receptor interactions, necessitating enantioselective routes:
Late-stage functionalization diversifies the core without re-synthesis:
Table 3: Bioactivity Impact of Post-Synthetic Modifications
Modification | S1R Ki (nM) | S2R Ki (nM) | Aqueous Solubility (mg/mL) | Microsomal t½ (min) |
---|---|---|---|---|
None (free base) | 2.7 ± 0.2 | 27 ± 1.8 | 0.09 | 72 ± 5 |
Dihydrochloride salt | 2.5 ± 0.3 | 26 ± 2.0 | 53 ± 4 | 75 ± 6 |
4-Carbethoxy derivative | 8.1 ± 0.9 | 95 ± 8.2 | 12 ± 1 | >300 |
3-Thienylmethyl analog | 3.1 ± 0.4 | 29 ± 2.3 | 0.7 ± 0.1 | 282 ± 20 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7